Compound Description: MF498 is a selective E prostanoid receptor 4 (EP4) antagonist. [] It has demonstrated efficacy in reducing inflammation in a rat model of rheumatoid arthritis (adjuvant-induced arthritis) and relieving joint pain in a guinea pig model of osteoarthritis (iodoacetate-induced). [] In toxicity studies, MF498 showed good tolerability, causing no gastrointestinal mucosal damage. [] The compound also exhibited a renal effect similar to a selective cyclooxygenase 2 (COX-2) inhibitor, reducing furosemide-induced natriuresis. []
Compound Description: EMPA is a selective orexin 2 receptor (OX2) antagonist. [] It was used in a study comparing its binding to human OX1 and OX2 receptors with that of the dual antagonist almorexant and the selective OX1 antagonist SB-674042. [] EMPA completely blocked the inhibition of orexin-A-evoked [Ca2+]i response at OX2 caused by both almorexant and EMPA itself. []
Relevance: EMPA shares the key structural motif of "phenyl-SO2-NR-(spacer2–4)-CO-NRR" with 2-(2-fluorophenoxy)-N-(2-((4-methoxyphenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)acetamide. This motif is highlighted as a common feature in many non-peptide antagonists of the kinin B1 receptor. [] The presence of this motif in EMPA, despite its action on orexin receptors, suggests a potential structural link between various G protein-coupled receptor antagonists.
Compound Description: This compound exhibits nanomolar affinity to both dopamine D2 and D3 receptors (D2R and D3R) with a slight preference for D3R. [] It displays the highest affinity values (pKi) among the 18 dopamine receptor ligands synthesized and evaluated in the study. []
Compound Description: CYS is a short π-conjugated compound that exhibits aggregation caused quenching (ACQ) in a DMSO-water solvent combination. [] It forms self-assembled nanostructured crystalline asymmetrical particles. [] In cytotoxicity studies, CYS showed lower biocompatibility compared to its larger π-conjugated counterpart, BCYS. []
Compound Description: BCYS is a large π-conjugated compound exhibiting aggregation-induced emission (AIE) in a DMSO-water solvent combination. [] It forms self-assembled bundle-like microfibrous structures. [] BCYS demonstrated superior biocompatibility compared to its shorter π-conjugated counterpart, CYS. []
Compound Description: Sch.336 is a novel triaryl bis-sulfone that acts as a selective inverse agonist for the human cannabinoid CB2 receptor (hCB2). [] It decreases guanosine 5′-3-O-(thio)triphosphate (GTPγS) binding to membranes containing hCB2 and increases forskolin-stimulated cAMP levels in CHO cells expressing hCB2. [] Sch.336 impairs the migration of CB2-expressing cells in vitro and leukocyte trafficking in various rodent models in vivo. [] It also blocked ovalbumin-induced lung eosinophilia in mice, a model for allergic asthma. []
Compound Description: KR36676 is an orally active urotensin receptor antagonist. [] Its pharmacological properties were evaluated in a study aimed at understanding its potential role in improving cardiac function and preventing cardiac remodeling in cardiovascular disease. []
Compound Description: Compound 1 was predicted via in silico screening as a potential inhibitor of the S100A2-p53 protein-protein interaction. [] [] S100A2 is a validated drug target for pancreatic cancer. [] Compound 1 showed modest growth inhibition activity (∼50 µM) against the MiaPaCa-2 pancreatic cancer cell line. []
Cimbi-712 (3-{4-[4-(4-methylphenyl)piperazine-1-yl]butyl}p-1,3-dihydro-2H-indol-2-one) and Cimbi-717 (3-{4-[4-(3-methoxyphenyl)piperazine-1-yl]butyl}-1,3-dihydro-2H-indol-2-one)
Compound Description: Cimbi-712 and Cimbi-717 are selective 5-HT7 receptor (5-HT7R) ligands investigated as potential PET radioligands. [] Both radioligands displayed high brain uptake in pigs and distribution patterns consistent with 5-HT7R distribution observed through autoradiography. [] Cimbi-717 exhibited more reversible tracer kinetics compared to Cimbi-712. [] Pretreatment with the 5-HT7R selective antagonist SB-269970 dose-dependently blocked Cimbi-717 binding, confirming its specificity. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.